molecular formula C13H12BrNO3 B1424447 Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate CAS No. 1258652-59-3

Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate

Cat. No.: B1424447
CAS No.: 1258652-59-3
M. Wt: 310.14 g/mol
InChI Key: LXUVCPUVHCCJIY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 7th position, and an ethyl ester group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.

Synthetic Routes and Reaction Conditions:

  • Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

  • Doebner Modification: This method modifies the Skraup synthesis by using aldehydes instead of glycerol, resulting in the formation of quinoline derivatives.

  • Biltz Method: This involves the cyclization of β-ketoesters with aniline derivatives under acidic conditions.

Industrial Production Methods: Industrial production often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles is also common to reduce environmental impact.

Types of Reactions:

  • Oxidation: Quinoline derivatives can undergo oxidation to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

  • Substitution: Bromine at the 6th position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Dihydroquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various pharmaceuticals and organic compounds. Biology: They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Quinoline derivatives are used in the development of drugs for treating malaria, bacterial infections, and cancer. Industry: They are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes, receptors, and DNA. For example, they may inhibit DNA gyrase in bacteria, leading to antibacterial effects, or interfere with the function of specific enzymes in cancer cells.

Comparison with Similar Compounds

  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with fluorine atoms instead of bromine.

  • Ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar but lacks the bromine and methyl groups.

Uniqueness: Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

ethyl 6-bromo-7-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-4-7(2)10(14)5-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUVCPUVHCCJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate
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Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate
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Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate
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Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate
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Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate
Reactant of Route 6
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Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate

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